

# (2S,4R)-Teneligliptin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | (2S,4R)-Teneligliptin |           |
| Cat. No.:            | B565909               | Get Quote |

An In-depth Technical Guide on (2S,4R)-Teneligliptin

# **Executive Summary**

Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase in active incretin levels enhances glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppresses glucagon release from  $\alpha$ -cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally obviates the need for dose adjustments in patients with renal impairment.[6][9][11]

#### **Chemical Structure and Properties**



**(2S,4R)-TeneligIptin** is the specific stereoisomer with the desired pharmacological activity. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent inhibitory effect on the DPP-4 enzyme.

• IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]- (1,3-thiazolidin-3-yl)methanone[12]

CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]

Molecular Formula: C22H30N6OS[12]

Molar Mass: 426.58 g·mol<sup>-1</sup>[4]

### **Physicochemical and In Vitro Properties**

Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for strong and sustained binding to the enzyme.

| Property                          | Value                     | Reference |
|-----------------------------------|---------------------------|-----------|
| IC₅₀ (human plasma DPP-4)         | 1.75 nmol/L               | [6][11]   |
| IC₅₀ (recombinant human<br>DPP-4) | 0.889 nmol/L              | [6][11]   |
| Selectivity vs. DPP-8             | ~700 to 1500-fold         | [6]       |
| Selectivity vs. DPP-9             | ~700 to 1500-fold         | [6]       |
| Plasma Protein Binding            | 78% - 80%                 | [10]      |
| Solubility                        | Soluble in DMSO and Water |           |

#### **Mechanism of Action**

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.

• DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4 enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1,



S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

- Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP.[7]
- Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[7][8]
- Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels.

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of Teneligliptin.

#### **Pharmacokinetics and Metabolism**



Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key feature is its multiple elimination pathways, which makes it suitable for a wide range of patients, including those with renal impairment.[6][9]

Absorption, Distribution, Metabolism, and Excretion

(ADME)

| (ADIVIE)<br>Parameter          | Description                                                                                                                                                                                                                             | Reference       |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Absorption (T <sub>max</sub> ) | Rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 1.33 hours.                                                                                                                                             | [1][10]         |
| Distribution                   | Plasma protein binding is approximately 78-80%.                                                                                                                                                                                         | [10]            |
| Metabolism                     | Metabolized primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). The most abundant metabolite is the thiazolidine-1-oxide derivative (M1).                                                              | [6][9][10]      |
| Elimination Half-life (t½)     | Approximately 24 hours.                                                                                                                                                                                                                 | [6][9]          |
| Excretion                      | Eliminated via multiple pathways. After a radiolabeled dose, ~45.4% of radioactivity is excreted in urine and ~46.5% in feces over 216 hours. Renal excretion of the unchanged drug accounts for about 21-34.4% of the total clearance. | [6][10][11][15] |

## **Metabolic and Elimination Pathways**





Click to download full resolution via product page

Caption: Metabolism and excretion pathways of Teneligliptin.

## **Pharmacodynamics and Clinical Efficacy**

Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination therapy, effectively improves glycemic control in patients with T2DM.[16][17]



| Efficacy Endpoint                            | Result (vs. Placebo)                                                       | Reference |
|----------------------------------------------|----------------------------------------------------------------------------|-----------|
| Change in HbA1c                              | Significant reduction of -0.82% (Weighted Mean Difference).                | [17]      |
| Change in Fasting Plasma<br>Glucose (FPG)    | Significant reduction of -18.32 mg/dL (Weighted Mean Difference).          | [17]      |
| Change in 2-hr Postprandial<br>Glucose (PPG) | Significant reduction of -46.94 mg/dL (Weighted Mean Difference).          | [17]      |
| DPP-4 Inhibition (20 mg dose)                | Maximum inhibition (89.7%) within 2 hours, maintained at >60% at 24 hours. | [1]       |

## **Experimental Protocols**

# Quantification of Teneligliptin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for the quantitative analysis of Teneligliptin in pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

- · Teneligliptin reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)



- · HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance, sonicator, pH meter

#### Methodology:

- Mobile Phase Preparation:
  - Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen phosphate in HPLC grade water.
  - Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]
  - Filter the buffer through a 0.45 μm membrane filter.
  - Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified ratio (e.g., 60:40 v/v).[18]
  - Degas the mobile phase by sonication.
- Standard Solution Preparation:
  - Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask.
  - $\circ$  Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000  $\mu g/mL$ ).
  - $\circ$  Perform serial dilutions from the stock solution to prepare working standard solutions in a linear range (e.g., 10-30  $\mu$ g/mL).[18]
- Sample Preparation (from tablets):
  - Weigh and finely powder a number of tablets (e.g., 20).



- Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and transfer to a volumetric flask.
- Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.
- Filter the solution through a 0.45 μm syringe filter to remove excipients.
- Chromatographic Conditions:

Column: C18 (250 mm x 4.6 mm, 5 μm)[18]

Flow Rate: 1.0 mL/min[18]

Detection Wavelength: 227 nm[18]

Injection Volume: 20 μL

Column Temperature: Ambient

- Analysis and Calculation:
  - Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
  - Inject the sample solution.
  - Calculate the concentration of Teneligliptin in the sample by interpolating its peak area from the calibration curve. The retention time for Teneligliptin is typically around 2.37 minutes under these conditions.[18]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: RP-HPLC workflow for Teneligliptin quantification.

## **Synthesis Overview**

The synthesis of **(2S,4R)-Teneligliptin** is a multi-step process involving the construction of its complex heterocyclic core. A common retrosynthetic approach involves coupling key intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final



compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to produce a high-purity product.[21][22]

#### Conclusion

**(2S,4R)-Teneligliptin** is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control for patients with type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical advantage, particularly for patients with comorbidities such as renal impairment. The established analytical methods ensure its quality and consistency in pharmaceutical formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. D M Pharma Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects\_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Teneligliptin Wikipedia [en.wikipedia.org]
- 5. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 8. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]
- 9. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. researchgate.net [researchgate.net]
- 11. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2S,4R)-Teneligliptin | C22H30N6OS | CID 71460148 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. CN105294673A Teneligliptin synthesis method Google Patents [patents.google.com]
- 20. Teneligliptin synthesis chemicalbook [chemicalbook.com]
- 21. A Process For The Preparation Of Teneligliptin Intermediate [quickcompany.in]
- 22. WO2014041560A2 Process for the preparation of teneligliptin Google Patents [patents.google.com]
- To cite this document: BenchChem. [(2S,4R)-Teneligliptin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565909#2s-4r-teneligliptin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com